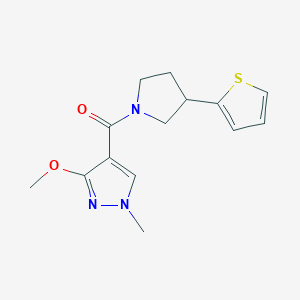

![molecular formula C17H14N4O B2388758 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097929-14-9](/img/structure/B2388758.png)

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P2X7 receptor is a type of ionotropic purinergic receptor that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer. In

Applications De Recherche Scientifique

- Role of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide : This compound, along with its derivatives, can be incorporated into layered inorganic host materials. These host materials serve as carriers for transferring optical nonlinearity from the molecular level to macroscopic activity. The push–pull chromophores within the host layers contribute to enhanced nonlinear optical properties .

- Imatinib : N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide derivatives have structural similarities to imatinib, a widely used therapeutic agent for treating leukemia. Imatinib specifically inhibits tyrosine kinases, making it essential in leukemia management .

- Novel Compounds : Some derivatives of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide exhibit potent anti-fibrotic activities. For instance, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results .

- Hydrogen Bonding : These studies revealed a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space. The sulfo groups of the host layers also play a role in the arrangement .

- Diverse Amides : N-(pyridin-2-yl)amides, including those derived from N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, have been synthesized using chemodivergent approaches. These compounds offer potential for various applications .

Nonlinear Optics and Push–Pull Chromophores

Leukemia Treatment

Anti-Fibrotic Activity

Computational Chemistry and Intercalation Studies

Chemodivergent Synthesis

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

It’s known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide might interact with its targets in a way that inhibits their function, leading to the suppression of the organism’s growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect the pathways involved in the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been found to exhibit significant anti-tubercular activity with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that these compounds may have good bioavailability.

Result of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may have a similar effect.

Propriétés

IUPAC Name |

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(14-4-2-1-3-5-14)21-12-15-16(20-11-10-19-15)13-6-8-18-9-7-13/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVTZEDHUGCKGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)

![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)

![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)

![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)